molecular formula C8H12Cl2N2 B2653768 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride CAS No. 116269-41-1

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

Cat. No. B2653768
CAS RN: 116269-41-1
M. Wt: 207.1
InChI Key: VLIBLIMGKDEELV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been synthesized through various methods.

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives, including imidazole and benzimidazole compounds, have been extensively reviewed for their antitumor activity. Some compounds have reached preclinical testing stages, showing promise in the search for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009). Additionally, benzimidazole hybrids have been studied for their anticancer potential, showing activity through various mechanisms such as intercalation, acting as alkylating agents, and inhibiting topoisomerases and tubulin (Akhtar et al., 2019).

DNA Interaction

The synthetic dye Hoechst 33258, a benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, highlighting the importance of benzimidazoles in studying DNA interactions and as tools in cell biology for chromosome and nuclear staining (Issar & Kakkar, 2013).

Chemical and Biological Properties

The chemistry and properties of benzimidazole compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, have been reviewed, showcasing their versatility in chemistry due to their interesting spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča et al., 2011).

Fungicide Mechanism and Biological Impact

Benzimidazole fungicides are noted for their specific inhibition of microtubule assembly by binding to tubulin, showcasing a significant application in agriculture and veterinary medicine, and providing a tool for research into cellular biology (Davidse, 1986).

Therapeutic Potential and Drug Discovery

Comprehensive reviews on the therapeutic potential of benzimidazole compounds, highlighting their role in the development of drugs for various diseases due to their broad-spectrum pharmacological properties, provide insights into ongoing research and development efforts (Babbar et al., 2020).

properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBLIMGKDEELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

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